molecular formula C12H15NO7 B12062691 2-Nitrophenyl 6-deoxyhexopyranoside

2-Nitrophenyl 6-deoxyhexopyranoside

Cat. No.: B12062691
M. Wt: 285.25 g/mol
InChI Key: SWRPIVXPHLYETN-UHFFFAOYSA-N
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Description

2-Nitrophenyl 6-deoxyhexopyranoside is an organic compound that belongs to the class of nitrophenyl glycosides. It is a derivative of a deoxy sugar linked to a nitrophenyl group. This compound is often used in biochemical research, particularly in enzymatic assays involving glycosidic bond cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl 6-deoxyhexopyranoside typically involves the glycosylation of a deoxyhexose with 2-nitrophenol. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions to ensure the formation of the desired glycosidic bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as crystallization or chromatography, to obtain the final product in a usable form.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of acids or enzymes, resulting in the cleavage of the glycosidic bond and the formation of 2-nitrophenol and the corresponding deoxyhexose.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., glycosidases).

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

    Hydrolysis: 2-Nitrophenol and the corresponding deoxyhexose.

    Reduction: 2-Aminophenyl 6-deoxyhexopyranoside.

Scientific Research Applications

2-Nitrophenyl 6-deoxyhexopyranoside is widely used in biochemical research as a substrate in enzymatic assays. It is particularly useful for studying enzymes that cleave glycosidic bonds, such as glycosidases. The compound’s ability to release a chromogenic product (2-nitrophenol) upon cleavage makes it valuable for spectrophotometric assays, allowing researchers to monitor enzyme activity and kinetics.

In addition to its use in enzymology, this compound may also be employed in studies related to carbohydrate metabolism and the development of enzyme inhibitors.

Mechanism of Action

The primary mechanism of action for 2-Nitrophenyl 6-deoxyhexopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the glycosidic bond of the compound, facilitating its cleavage and resulting in the release of 2-nitrophenol and the deoxyhexose. The released 2-nitrophenol can be detected spectrophotometrically, providing a measure of enzyme activity.

Comparison with Similar Compounds

    2-Nitrophenyl β-D-fucopyranoside: Another nitrophenyl glycoside used in similar enzymatic assays.

    2-Nitrophenyl β-D-galactopyranoside: A substrate for β-galactosidase assays, releasing 2-nitrophenol upon cleavage.

Uniqueness: 2-Nitrophenyl 6-deoxyhexopyranoside is unique due to its specific deoxyhexose moiety, which distinguishes it from other nitrophenyl glycosides. This structural difference can influence its interaction with enzymes and its suitability for particular assays.

Properties

IUPAC Name

2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRPIVXPHLYETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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